molecular formula C14H9I B14706144 2-Iodoanthracene CAS No. 22362-94-3

2-Iodoanthracene

Cat. No.: B14706144
CAS No.: 22362-94-3
M. Wt: 304.12 g/mol
InChI Key: GIYCMZNPADDAFL-UHFFFAOYSA-N
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Description

2-Iodoanthracene is a halogenated derivative of anthracene, where an iodine atom is substituted at the 2-position of the anthracene backbone. This compound is of significant interest in organic synthesis and materials science due to the unique electronic and steric properties imparted by the iodine substituent. The iodine atom’s polarizability and weak C–I bond make this compound a versatile intermediate in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), enabling the construction of complex organic frameworks .

Properties

IUPAC Name

2-iodoanthracene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9I/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYCMZNPADDAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597674
Record name 2-Iodoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22362-94-3
Record name 2-Iodoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodoanthracene can be synthesized through several methods. One common approach involves the iodination of anthracene using iodine and an oxidizing agent. For instance, anthracene can be reacted with iodine in the presence of an oxidizing agent like nitric acid to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process typically requires careful handling of reagents and optimization of reaction parameters to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Iodoanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are typically employed.

Major Products Formed:

Comparison with Similar Compounds

1,5-Dibromoanthracene and 1,8-Dibromoanthracene

These dibrominated derivatives exhibit distinct reactivity and hazards compared to 2-iodoanthracene. The bromine atoms at the 1,5- or 1,8-positions enhance electrophilicity, facilitating nucleophilic substitution reactions. However, their higher molecular weights (336.02 g/mol for both) and stronger C–Br bonds reduce their utility in certain coupling reactions compared to iodinated analogs .

Hazards :

  • 1,5-Dibromoanthracene : Causes skin/eye irritation and acute toxicity if inhaled or ingested .
  • 1,8-Dibromoanthracene : Similar hazards, with additional risks of respiratory irritation .

This compound (Inferred Properties)

  • Molecular Weight : ~328.07 g/mol (estimated based on anthracene + iodine).
  • Reactivity : Enhanced leaving-group ability due to weaker C–I bond, making it superior in cross-coupling reactions compared to brominated analogs.
  • Hazards : Expected to exhibit acute toxicity (oral, dermal) and irritation risks, though specific data are unavailable in the provided evidence.

Alkyl-Substituted Anthracene: 2-Ethylanthracene

  • Molecular Weight : 206.28 g/mol .
  • Properties : The ethyl group introduces steric bulk without significant electronic effects, rendering it less reactive in coupling reactions but more stable under thermal conditions.
  • Applications : Primarily used in photophysical studies due to its unperturbed anthracene π-system .

Aromatic-Fused Derivative: 9-(Naphthalen-2-yl)anthracene

  • Molecular Weight : 304.38 g/mol .
  • Properties : The fused naphthalene moiety extends conjugation, enhancing fluorescence properties for optoelectronic applications.
  • Hazards : Classified as acutely toxic (H302) and irritating to skin, eyes, and respiratory tract .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Hazards Applications
This compound C₁₄H₉I ~328.07 High reactivity in cross-couplings; weak C–I bond Likely acute toxicity, irritation (inferred) Organic synthesis, materials science
1,5-Dibromoanthracene C₁₄H₈Br₂ 336.02 Electrophilic sites for substitution; stable C–Br bonds Skin/eye irritation, acute toxicity Intermediate in halogenation reactions
2-Ethylanthracene C₁₆H₁₄ 206.28 Steric bulk; minimal electronic perturbation No specific hazards reported Photophysical studies
9-(Naphthalen-2-yl)anthracene C₂₄H₁₆ 304.38 Extended conjugation; fluorescence Acute toxicity (H302), skin/eye/respiratory irritation Optoelectronic materials

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